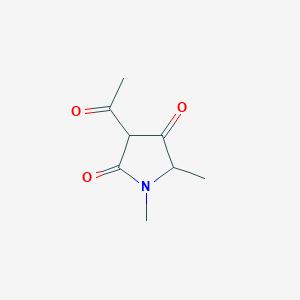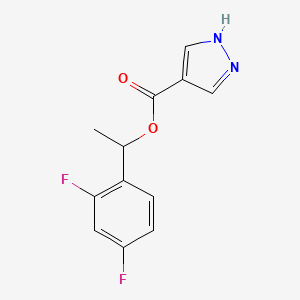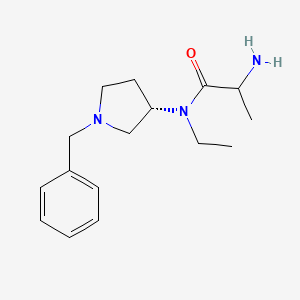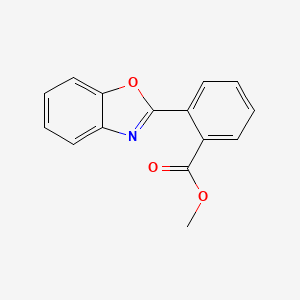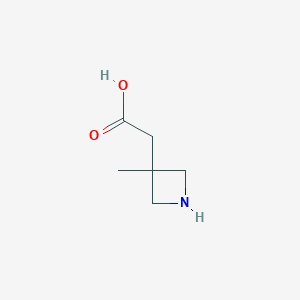gold](/img/structure/B12871767.png)
[2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)ethynylgold is a chemical compound with the molecular formula C26H19AuNO2P and a molecular weight of 605.38 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the study of gold-based catalysts and ligands.
Méthodes De Préparation
The synthesis of 2-(4-Nitrophenyl)ethynylgold typically involves the reaction of triphenylphosphinegold chloride with 2-(4-nitrophenyl)ethynyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .
Analyse Des Réactions Chimiques
2-(4-Nitrophenyl)ethynylgold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)ethynylgold has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is being conducted to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials and as a component in electronic devices
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)ethynylgold involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
2-(4-Nitrophenyl)ethynylgold can be compared with other gold-based compounds, such as:
2-(4-Methylphenyl)ethynylgold: Similar structure but with a methyl group instead of a nitro group.
2-(4-Chlorophenyl)ethynylgold: Contains a chlorine atom instead of a nitro group.
2-(4-Bromophenyl)ethynylgold: Contains a bromine atom instead of a nitro group. The uniqueness of 2-(4-Nitrophenyl)ethynylgold lies in its nitro group, which can participate in various chemical reactions and influence the compound’s reactivity and biological activity
Propriétés
Formule moléculaire |
C26H19AuNO2P |
|---|---|
Poids moléculaire |
605.4 g/mol |
Nom IUPAC |
1-ethynyl-4-nitrobenzene;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H4NO2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-3-5-8(6-4-7)9(10)11;/h1-15H;3-6H;/q;-1;+1 |
Clé InChI |
VSAADTNQPSPHQO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#CC1=CC=C(C=C1)[N+](=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
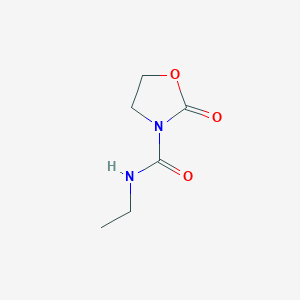
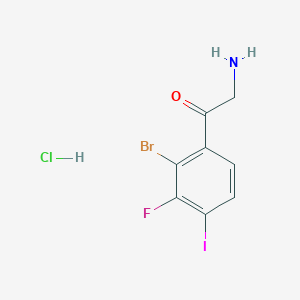
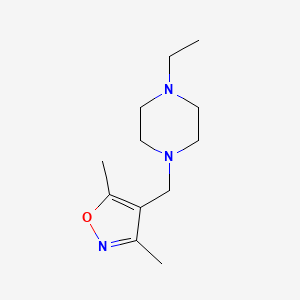
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)
![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
